Cas no 2138568-79-1 (4,4-Dimethyl-3-(2-methylazepan-1-yl)cyclohexan-1-ol)
4,4-Dimethyl-3-(2-methylazepan-1-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2138568-79-1
- EN300-1161403
- 4,4-dimethyl-3-(2-methylazepan-1-yl)cyclohexan-1-ol
- 4,4-Dimethyl-3-(2-methylazepan-1-yl)cyclohexan-1-ol
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- Inchi: 1S/C15H29NO/c1-12-7-5-4-6-10-16(12)14-11-13(17)8-9-15(14,2)3/h12-14,17H,4-11H2,1-3H3
- InChI Key: HXHZWFFRMJOXEV-UHFFFAOYSA-N
- SMILES: OC1CCC(C)(C)C(C1)N1CCCCCC1C
Computed Properties
- Exact Mass: 239.224914549g/mol
- Monoisotopic Mass: 239.224914549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 23.5Ų
4,4-Dimethyl-3-(2-methylazepan-1-yl)cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1161403-1.0g |
4,4-dimethyl-3-(2-methylazepan-1-yl)cyclohexan-1-ol |
2138568-79-1 | 1g |
$0.0 | 2023-06-08 |
4,4-Dimethyl-3-(2-methylazepan-1-yl)cyclohexan-1-ol Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4,4-Dimethyl-3-(2-methylazepan-1-yl)cyclohexan-1-ol
4,4-Dimethyl-3-(2-methylazepan-1-yl)cyclohexan-1-ol (CAS No. 2138568-79-1)
The compound 4,4-Dimethyl-3-(2-methylazepan-1-yl)cyclohexan-1-ol (CAS No. 2138568-79-1) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azepane derivatives, which are seven-membered nitrogen-containing heterocycles. The molecule's structure is characterized by a cyclohexanol backbone with two methyl groups at the 4-position and a substituted azepane group at the 3-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it a valuable subject for research and potential applications in drug development.
Recent studies have focused on the synthesis and characterization of this compound, particularly its stereochemistry and reactivity. Researchers have employed advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate its molecular structure. These investigations have revealed that the compound exhibits a high degree of conformational flexibility, which is critical for its interactions with biological targets. The stereochemical properties of 4,4-Dimethyl-3-(2-methylazepan-1-yl)cyclohexan-1-ol have been found to significantly influence its pharmacokinetic behavior, making it a promising candidate for drug delivery systems.
In terms of biological activity, this compound has shown potential as a modulator of various cellular pathways. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory responses, suggesting its potential application in anti-inflammatory therapies. Additionally, the compound has been investigated for its effects on neuronal signaling, with promising results in models of neurodegenerative diseases such as Alzheimer's disease. These findings underscore the importance of further research into the therapeutic potential of this molecule.
The synthesis of 4,4-Dimethyl-3-(2-methylazepan-1-yl)cyclohexan-1-ol involves a multi-step process that combines principles from both organic synthesis and catalysis. Researchers have optimized reaction conditions to achieve high yields and selectivity, employing catalysts such as palladium complexes and acidic ion-exchange resins. These advancements have not only improved the efficiency of synthesis but also opened avenues for scaling up production for preclinical testing.
From an environmental perspective, the compound's ecotoxicological profile has been assessed to ensure its safe handling and disposal. Studies indicate that it exhibits low toxicity to aquatic organisms under standard test conditions, which aligns with regulatory requirements for chemical safety. This information is crucial for industries involved in the manufacturing and use of this compound.
Looking ahead, the development of novel derivatives of 4,4-Dimethyl-3-(2-methylazepan-1-yl)cyclohexan
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